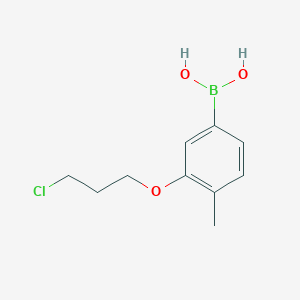
(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid
Übersicht
Beschreibung
(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, also known as 3CP4MPBA, is an organoboronic acid with a wide range of applications in scientific research. It is used as a catalyst in organic synthesis and in the preparation of various compounds. It is also used as a reagent in the synthesis of organic molecules and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field: Environmental Science and Pollution Research
3. Methods of Application or Experimental Procedures: Two novel hydrophobic amides, HADN and HATN, were prepared and applied to Fe3O4 surface modification, producing HAN-Fe3O4 and HAT-Fe3O4, respectively . The efficiency of HAN-Fe3O4 and HAT-Fe3O4 for oil spill remediation (EOSR) was investigated using different HAN-Fe3O4 and HAT-Fe3O4 weights and at various contact times .
4. Results or Outcomes: The data indicated that the EOSR increased with increased HAN-Fe3O4 and HAT-Fe3O4 weights, as their EOSR reached 100% and 89%, respectively, using 100 mg . The results also revealed that the optimum time for HAN-Fe3O4 and HAT-Fe3O4 (50 mg) to achieve the highest EOSR is 8 min, as their EOSR reached 98% and 84%, respectively, at this time .
1. Specific Scientific Field: Materials Chemistry
Summary of the Application
This study focuses on the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification .
Methods of Application or Experimental Procedures
The study involves the preparation of micro/nanostructures and chemical modification. The superhydrophobicity is achieved based on organic adsorbate on hierarchically structured surfaces .
Results or Outcomes
The study reveals promising and interesting results in the wetting field. The superhydrophobicity due to organic adsorbates and the reversible superhydrophobicity/superhydrophilicity transition are introduced .
1. Specific Scientific Field: Materials Chemistry
Summary of the Application
This study focuses on the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification .
Methods of Application or Experimental Procedures
The study involves the preparation of micro/nanostructures and chemical modification. The superhydrophobicity is achieved based on organic adsorbate on hierarchically structured surfaces .
Results or Outcomes
The study reveals promising and interesting results in the wetting field. The superhydrophobicity due to organic adsorbates and the reversible superhydrophobicity/superhydrophilicity transition are introduced .
Eigenschaften
IUPAC Name |
[3-(3-chloropropoxy)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHMGVHZNYEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)
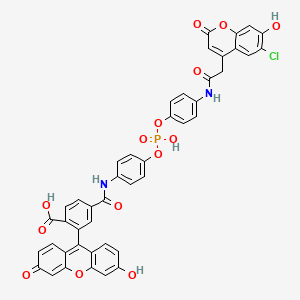
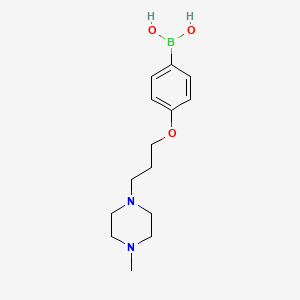
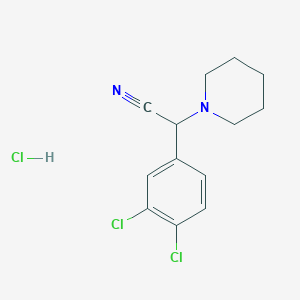
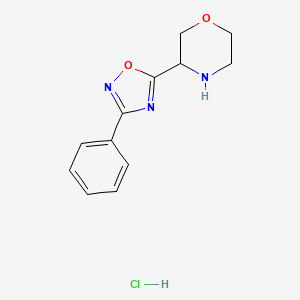
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
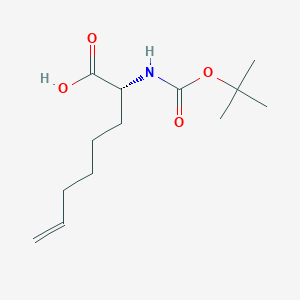
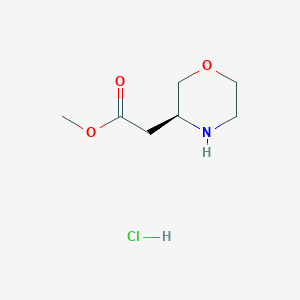
![Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434163.png)
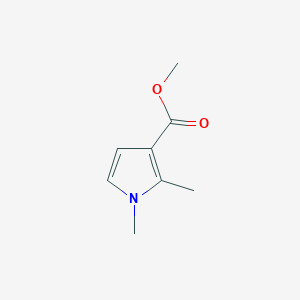
![4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434165.png)
![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)